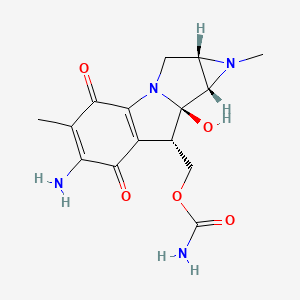![molecular formula C10H18N2O4 B8685235 Tert-Butyl N-[(3S)-1-Hydroxy-2,2-Dimethyl-4-Oxoazetidin-3-yl]Carbamate](/img/structure/B8685235.png)
Tert-Butyl N-[(3S)-1-Hydroxy-2,2-Dimethyl-4-Oxoazetidin-3-yl]Carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains an azetidinone ring, which is a four-membered lactam, and is often used as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl N-[(3S)-1-Hydroxy-2,2-Dimethyl-4-Oxoazetidin-3-yl]Carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidinone precursor. One common method involves the use of tert-butyl carbamate and an azetidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Applications De Recherche Scientifique
tert-Butyl N-(1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Tert-Butyl N-[(3S)-1-Hydroxy-2,2-Dimethyl-4-Oxoazetidin-3-yl]Carbamate involves its interaction with specific molecular targets. The azetidinone ring can act as an inhibitor of certain enzymes by mimicking the transition state of enzyme-catalyzed reactions. This inhibition can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the azetidinone ring.
N-Boc-ethylenediamine: Contains a tert-butyl carbamate group but with a different core structure.
N-Boc-hydroxylamine: Another compound with a tert-butyl carbamate group but different reactivity and applications
Uniqueness
tert-Butyl N-(1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate is unique due to its azetidinone ring, which imparts specific chemical and biological properties. This structural feature makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research .
Propriétés
Formule moléculaire |
C10H18N2O4 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
tert-butyl N-(1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(14)11-6-7(13)12(15)10(6,4)5/h6,15H,1-5H3,(H,11,14) |
Clé InChI |
ZJWYRRRUDWGVEC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(=O)N1O)NC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1-Acetyl-imidazo[1,5-a]pyridin-3-yl)-acetic acid methyl ester](/img/structure/B8685155.png)













